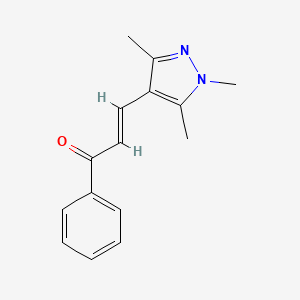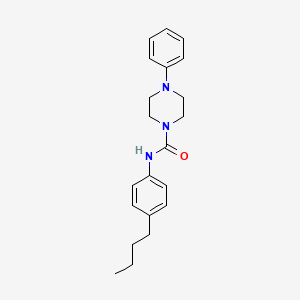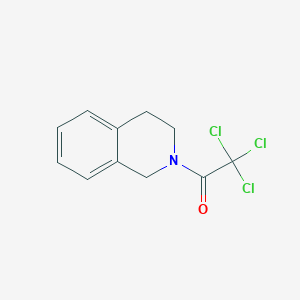
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. Curcumin has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This compound has been reported to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. This compound has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Additionally, this compound has been reported to activate the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to possess antioxidant properties, which protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which reduce inflammation and pain. Additionally, this compound has been reported to possess anti-cancer properties, which inhibit the growth and proliferation of cancer cells. This compound has also been shown to improve cognitive function, reduce the risk of Alzheimer's disease, improve cardiovascular health, and reduce blood glucose levels in diabetic patients.
実験室実験の利点と制限
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for lab experiments. It is readily available, inexpensive, and has low toxicity. This compound can be easily synthesized and modified to enhance its biological activity. However, this compound has some limitations for lab experiments. It has poor water solubility, which limits its bioavailability. This compound also has low stability, which can affect its biological activity. Additionally, this compound has poor pharmacokinetic properties, which limit its use in clinical settings.
将来の方向性
For the research on 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one include the development of novel formulations, identification of new targets and pathways, and investigation of pharmacokinetics and pharmacodynamics.
合成法
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of this compound from turmeric. The rhizomes of turmeric are washed, boiled, and dried, followed by grinding to obtain the this compound powder. The chemical synthesis of this compound involves the condensation of acetylacetone and phenylhydrazine in the presence of a catalyst. Microbial synthesis of this compound involves the use of microorganisms to produce this compound by fermentation.
科学的研究の応用
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular disease, and diabetes. This compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease by reducing amyloid beta accumulation. In addition, this compound has been shown to improve cardiovascular health by reducing inflammation and oxidative stress. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
特性
IUPAC Name |
(E)-1-phenyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-14(12(2)17(3)16-11)9-10-15(18)13-7-5-4-6-8-13/h4-10H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUUGKHQXBEFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-(2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5404965.png)
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)

![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5405001.png)

